molecular formula C9H12BrNO B2955381 [(2-Bromo-5-methoxyphenyl)methyl](methyl)amine CAS No. 767289-08-7

[(2-Bromo-5-methoxyphenyl)methyl](methyl)amine

Cat. No.: B2955381
CAS No.: 767289-08-7
M. Wt: 230.105
InChI Key: BVRXKKMRPQJYBV-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyphenylmethyl(methyl)amine (2-Br-5-MeO-PMA) is a psychoactive drug with stimulant and hallucinogenic properties. It belongs to the phenethylamine class of compounds and has been used in scientific research as a tool to study the effects of monoamine oxidase inhibitors (MAOIs) and to study the effects of various neurotransmitters in the brain. 2-Br-5-MeO-PMA has been used in laboratory experiments to study the effects of monoamine oxidase inhibitors (MAOIs) on serotonin and dopamine levels in the brain, as well as to study the effects of various neurotransmitters on behavior.

Scientific Research Applications

Metabolic Studies and Toxicokinetics

Research on NBOMe derivatives, which are structurally related to “(2-Bromo-5-methoxyphenyl)methylamine,” has revealed insights into their metabolic pathways, including phase I and II metabolism, plasma protein binding, and their detectability in urine screening approaches. Studies have shown these compounds undergo extensive metabolism via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, involving enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4. The high plasma protein binding (>85%) of these compounds suggests a significant pharmacokinetic aspect that could influence their bioavailability and elimination (Richter et al., 2019).

Antimicrobial and Antiviral Activities

Compounds structurally related to “(2-Bromo-5-methoxyphenyl)methylamine” have been explored for their antimicrobial and antiviral activities. Studies have identified novel triazole derivatives showing moderate to good antimicrobial activities against various test microorganisms. This highlights the potential for developing new antimicrobial agents based on modifications of the core structure of “(2-Bromo-5-methoxyphenyl)methylamine” (Bektaş et al., 2007).

Chemical Synthesis and Characterization

The synthetic versatility of compounds related to “(2-Bromo-5-methoxyphenyl)methylamine” allows for the exploration of their chemical properties and potential applications. Studies have focused on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, providing insights into their structural and electronic properties through spectroscopic and quantum chemical analyses. These findings are crucial for understanding the reactivity and potential utility of these compounds in various chemical and pharmacological contexts (Khalid et al., 2020).

Photochemical and Electron Transfer Studies

The influence of aliphatic amines on the photochemistry of bromopyrimidines, related to “(2-Bromo-5-methoxyphenyl)methylamine,” has been investigated, demonstrating the potential for electron transfer processes under UV irradiation. These studies offer a foundation for understanding the photochemical behavior of brominated and methoxylated aromatic compounds, which could inform the development of photoresponsive materials or molecular switches (Nasielski et al., 1972).

Anticancer Research

Research on ZD6474, a compound structurally related to “(2-Bromo-5-methoxyphenyl)methylamine,” has shown it to be a potent inhibitor of vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. This highlights the potential therapeutic applications of related compounds in the treatment of cancer through the inhibition of critical growth factor pathways (Wedge et al., 2002).

Future Directions

The future directions for research on “(2-Bromo-5-methoxyphenyl)methylamine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through covalent bonding, given the presence of the bromine atom which is known for its electrophilic properties . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-Bromo-5-methoxyphenyl)methylamine are not well studied. The compound’s bioavailability, half-life, and clearance rate are currently unknown. It is predicted to have a boiling point of 280.1±20.0 °C and a density of 1.531±0.06 g/cm3 . These properties may influence its absorption and distribution within the body.

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXKKMRPQJYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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